molecular formula C18H18N4OS B2867098 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 879479-38-6

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2867098
CAS No.: 879479-38-6
M. Wt: 338.43
InChI Key: JKAIYZBKGYBXKQ-UHFFFAOYSA-N
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Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a synthetic small molecule featuring a benzothiazole core linked to a pyridine and a 4-methylpiperazine group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and relevance in neurodegenerative disease research . Compounds with similar structural motifs, particularly those combining benzothiazole and piperazine elements, have been investigated as multitarget-directed ligands for complex disorders like Alzheimer's disease, showing potential as histamine H3 receptor ligands and cholinesterase inhibitors . Furthermore, related benzothiazol-piperazine hybrids have demonstrated significant potential as novel neuronal nitric oxide synthase (nNOS) inhibitors, showing neuroprotective effects in preclinical models of Parkinson's disease . This specific molecular architecture suggests potential for interaction with various central nervous system targets. As a research chemical, this product is offered to facilitate further investigation into its specific mechanism of action, binding affinity, and potential applications in pharmacological and biochemical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-21-9-11-22(12-10-21)18(23)13-5-4-8-19-16(13)17-20-14-6-2-3-7-15(14)24-17/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAIYZBKGYBXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:

  • Medicine: : It has shown potential as an anti-inflammatory, anti-tubercular, and anti-cancer agent.

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity makes it a candidate for studying various biological pathways and targets.

  • Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Benzothiazoles
  • (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g): Structure: Features dual 4-methylpiperazine groups connected via a propoxy linker to the benzothiazole core. Synthesis: Prepared using 1-methylpiperazine and 1,3-dibromopropane, yielding 28.1% after column chromatography . Key Difference: The propoxy linker and additional piperazine group increase molecular weight (C₂₃H₃₂N₆O₂S, MW: 480.61) but reduce synthetic efficiency compared to the target compound .
Amide vs. Methanone Derivatives
  • 2-(1,3-Benzothiazol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide (BH49343): Structure: Replaces the 4-methylpiperazine methanone with a tetramethylpiperidine amide group. Molecular Weight: 394.53 (C₂₂H₂₆N₄OS), highlighting how bulky substituents increase mass . Implication: The amide group may alter hydrogen-bonding capacity compared to the ketone in the target compound.
Pyridine-Thiazole Hybrids with Piperazine
  • 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) :
    • Structure : Incorporates a 4-methylpiperazine-methyl group on a thiazole ring adjacent to pyridin-3-yl.
    • Synthesis : Achieved via nucleophilic substitution, with detailed NMR and HRMS validation .
    • Comparison : The benzamide moiety and thiazole core differentiate it from the target’s benzothiazole-pyridine scaffold .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₈H₁₈N₄OS 338.43 Not reported Not reported Benzothiazole-pyridine, 4-methylpiperazine
Compound 4g C₂₃H₃₂N₆O₂S 480.61 99.2–99.7 28.1 Dual 4-methylpiperazine, propoxy linker
BH49343 C₂₂H₂₆N₄OS 394.53 Not reported Not reported Tetramethylpiperidine amide
Compound 4e C₂₃H₂₂Cl₂N₆OS 517.42 Not reported Not reported Chlorobenzamide, thiazole-piperazine
  • Synthetic Yields : Compound 4g’s low yield (28.1%) suggests challenges in introducing multiple piperazine groups, whereas simpler analogs like 4e are synthesized more efficiently .
  • Melting Points : The target compound’s melting point is unreported, but analogs like 4g (99.2–99.7°C) and 4h (161.1–161.6°C) demonstrate how substituents influence crystallinity .

Pharmacological Implications

  • Piperazine Role : The 4-methylpiperazine group in the target compound may enhance blood-brain barrier penetration, similar to its role in neuroactive compounds like dual histamine H₁/H₄ receptor ligands .
  • Benzothiazole-Pyridine Synergy : The pyridin-3-yl group could facilitate π-π stacking with biological targets, as seen in calcium-sensing receptor modulators (e.g., benzo[d]thiazol-2-yl derivatives in ) .
  • Antimicrobial Potential: Structural analogs with benzothiazole-amide motifs (e.g., ) show antibacterial activity, suggesting the target compound may share similar properties .

Biological Activity

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone, a derivative of benzo[d]thiazole and piperazine, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound, focusing on its pharmacological implications.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{S}

This molecular formula indicates the presence of multiple heteroatoms, which contribute to the compound's biological activity.

Biological Activity Overview

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : The benzo[d]thiazole derivatives have shown promising results against Mycobacterium tuberculosis. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 1-10 µM, indicating significant anti-mycobacterial potential .
  • Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. Certain derivatives exhibited IC50 values as low as 2.7 µM, suggesting their potential as therapeutic agents for cognitive disorders .

The biological activity of this compound is attributed to its ability to interact with specific targets within biological systems:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to fit into the active sites of various enzymes, inhibiting their function. For instance, AChE inhibition leads to increased acetylcholine levels, which can enhance synaptic transmission in neurodegenerative conditions .
  • Antimycobacterial Mechanism : The anti-tubercular activity is likely due to interference with the metabolic pathways of Mycobacterium tuberculosis, possibly affecting cell wall synthesis or energy metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanonesAnti-mycobacterial17 compounds showed MICs between 2.35 - 7.94 µM
4-(benzo[d]thiazole) phenolsAChE InhibitionStrongest inhibitor had IC50 = 2.7 µM
Chromene derivativesStructural analysisIdentified unexpected products through crystallography

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